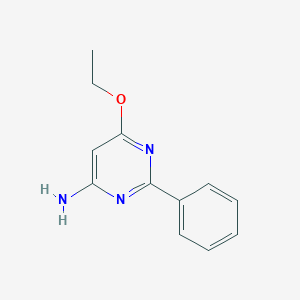
6-Ethoxy-2-phenylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-2-phenylpyrimidin-4-amine, also known as EPPA, is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
6-Ethoxy-2-phenylpyrimidin-4-amine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 6-Ethoxy-2-phenylpyrimidin-4-amine has been investigated for its anti-inflammatory, analgesic, and antitumor properties. In biochemistry, 6-Ethoxy-2-phenylpyrimidin-4-amine has been used as a tool to study the structure and function of enzymes. In pharmacology, 6-Ethoxy-2-phenylpyrimidin-4-amine has been evaluated for its potential as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-2-phenylpyrimidin-4-amine is not fully understood. However, it is believed that 6-Ethoxy-2-phenylpyrimidin-4-amine exerts its effects by inhibiting specific enzymes or receptors in the body. For example, 6-Ethoxy-2-phenylpyrimidin-4-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. By inhibiting COX-2, 6-Ethoxy-2-phenylpyrimidin-4-amine may reduce inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
6-Ethoxy-2-phenylpyrimidin-4-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 6-Ethoxy-2-phenylpyrimidin-4-amine can inhibit the activity of various enzymes, including COX-2, phosphodiesterase-4 (PDE-4), and protein kinase C (PKC). In animal studies, 6-Ethoxy-2-phenylpyrimidin-4-amine has been shown to have anti-inflammatory, analgesic, and antitumor effects. However, further studies are needed to fully understand the biochemical and physiological effects of 6-Ethoxy-2-phenylpyrimidin-4-amine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Ethoxy-2-phenylpyrimidin-4-amine is its potential as a drug candidate for various diseases. 6-Ethoxy-2-phenylpyrimidin-4-amine has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the treatment of inflammatory diseases, pain, and cancer. However, there are also some limitations to using 6-Ethoxy-2-phenylpyrimidin-4-amine in lab experiments. For example, 6-Ethoxy-2-phenylpyrimidin-4-amine may have off-target effects on other enzymes or receptors in the body, which could lead to unwanted side effects.
Direcciones Futuras
There are several future directions for research on 6-Ethoxy-2-phenylpyrimidin-4-amine. One area of interest is the development of 6-Ethoxy-2-phenylpyrimidin-4-amine-based drugs for the treatment of various diseases. Another area of interest is the study of the structure and function of enzymes that are inhibited by 6-Ethoxy-2-phenylpyrimidin-4-amine. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 6-Ethoxy-2-phenylpyrimidin-4-amine and its potential side effects. Overall, 6-Ethoxy-2-phenylpyrimidin-4-amine has the potential to be a valuable tool in scientific research and a promising drug candidate for various diseases.
Métodos De Síntesis
The synthesis of 6-Ethoxy-2-phenylpyrimidin-4-amine involves the reaction of 2-phenyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with hydrazine hydrate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The final product is obtained after purification and isolation steps.
Propiedades
Número CAS |
119225-03-5 |
|---|---|
Nombre del producto |
6-Ethoxy-2-phenylpyrimidin-4-amine |
Fórmula molecular |
C12H13N3O |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
6-ethoxy-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3O/c1-2-16-11-8-10(13)14-12(15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15) |
Clave InChI |
UTDPBEMMXXAYHJ-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC(=C1)N)C2=CC=CC=C2 |
SMILES canónico |
CCOC1=NC(=NC(=C1)N)C2=CC=CC=C2 |
Sinónimos |
4-Pyrimidinamine,6-ethoxy-2-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)
![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)
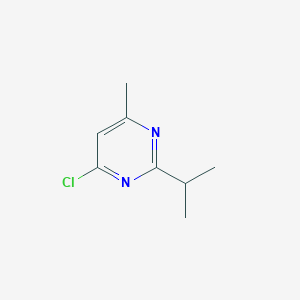
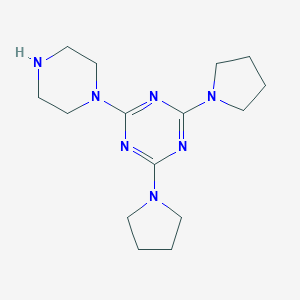
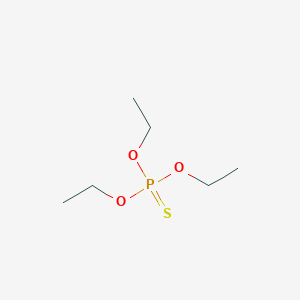
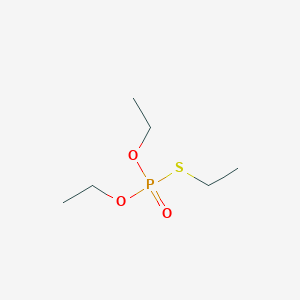
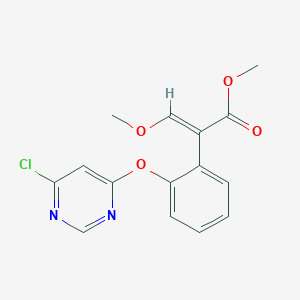
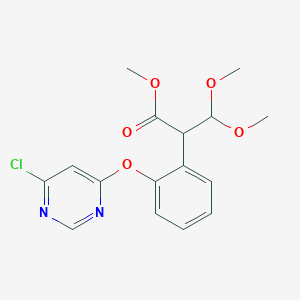
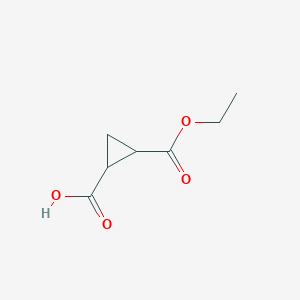
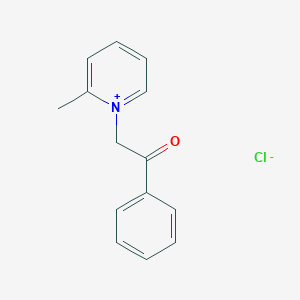

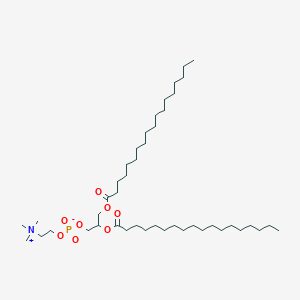
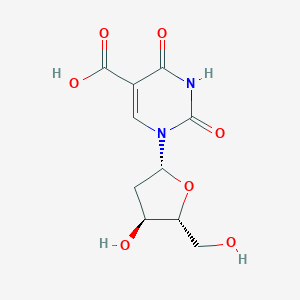
![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)